4-Bromo-3-fluoro-2-methoxyaniline
Overview
Description
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound used as a reagent in the synthesis of various inhibitors . It has a molecular weight of 202.05 .
Synthesis Analysis
This compound can be synthesized from 2-Nitroaniline using a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Other methods of synthesis involve reactions of secondary amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline consists of a bromine atom, a fluorine atom, and a methoxy group attached to an aniline .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It also participates in various chemical reactions involving palladium-catalyzed methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyaniline include a molecular weight of 202.05 . More specific properties like melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound with the CAS Number: 1137869-95-4 . It’s often used as a reagent in scientific research . Here are some potential applications based on similar compounds:
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Anaplastic Lymphoma Kinase (ALK) Inhibitors
- 4-Bromo-2-methoxyaniline has been used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors .
- ALK inhibitors have shown promise in treating certain types of cancer, including non-small cell lung cancer and anaplastic large cell lymphoma .
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Rho Kinase Inhibitors
- This compound has also been used in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .
- Rho kinases are enzymes that play a role in cell contraction, motility, and proliferation. Inhibitors of these enzymes have potential applications in treating cardiovascular diseases, neurological disorders, and certain types of cancer .
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Breast Tumor Kinase (Brk) Inhibitors
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Organofluorine Chemistry
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Basicity Alteration Due To Ortho Effect In Methoxy Aniline System
- The basicity of aniline derivatives can be altered due to the ortho effect . This effect is observed when a substituent in the ortho position of aniline changes the basicity of the compound .
- In the case of 2-methoxyaniline and 3-methoxyaniline, 2-methoxyaniline is more basic than 3-methoxyaniline, even though 2-methoxyaniline has a reduction of basicity due to the ortho effect .
- This could potentially be applied to 4-Bromo-3-fluoro-2-methoxyaniline, altering its basicity for specific reactions or applications .
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Synthesis of Other Chemical Compounds
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methoxyaniline | |
CAS RN |
1137869-95-4 | |
Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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